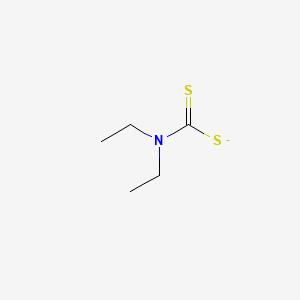

Diethyldithiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.

A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

化学反応の分析

Preparation

Sodium diethyldithiocarbamate is typically obtained as a trihydrate, NaS2CN(C2H5)2⋅3H2O, when crystallized from water. It can be synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

Other dithiocarbamates can be produced similarly using secondary amines and carbon disulfide .

Oxidation

Oxidation of sodium this compound yields a disulfide, also known as a thiuram disulfide :

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

(Where Et = ethyl)

Alkylation

Dithiocarbamates are nucleophilic and can be alkylated. For example, they react with dichloromethane :

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

Reactions with Organic Solvents

Sodium N,N-diethyldithiocarbamate (Nadtc) reacts with certain organic solvents such as methylene chloride, chloroform, and acetonitrile.

-

Methylene Chloride: Nadtc reacts smoothly with methylene chloride to yield the dithiocarbamate ester Et2NC(S)SCH2S(S)CNEt2 .

-

Chloroform: With chloroform, Nadtc undergoes proton abstraction, leading to the formation of diethylammonium N,N-diethyldithiocarbamate :

Et2NCS2−+CHCl3→Et2NC(S)S−⋅Et2NH2

-

Acetonitrile: A similar reaction occurs with acetonitrile, also resulting in diethylammonium N,N-diethyldithiocarbamate .

Metal Complex Formation

This compound reacts with metal salts to form transition metal dithiocarbamate complexes, coordinating via the two sulfur atoms. These complexes can exhibit various bonding modes, including acting as a unidentate ligand or a bridging ligand .

Biological and Laboratory Use

-

Spin Trapping: this compound complexes with iron are used in spin trapping to study the formation of nitric oxide (NO) radicals in biological materials. NO readily binds to iron-dithiocarbamate complexes, forming mono-nitrosyl-iron complexes (MNIC) that can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy .

-

Metalloproteinase Inhibition: The zinc chelation of this compound inhibits metalloproteinases, preventing the degradation of the extracellular matrix, which is crucial in cancer metastasis and angiogenesis .

-

Superoxide Dismutase Inhibition: this compound inhibits superoxide dismutase (SOD) by chelating with intracellular Cu+2, which can have both antioxidant and oxidant effects on cells .

Reactions with Radicals

This compound interacts with radicals such as superoxide (O2−), peroxyl (RO2), or hydroxyl (OH). It is oxidized to a thiyl radical, which can then dimerize to form disulfiram. Disulfiram can regenerate this compound by oxidizing glutathione (GSH) to glutathione disulfide (GSSG) .

Impact on Cellular Components

Research indicates that this compound affects various cellular components:

-

Glutathione (GSH) Levels: this compound impacts intracellular glutathione levels, potentially causing a thiol redox-state imbalance .

-

Protein Oxidation: It influences protein oxidation, measured by protein carbonyl content .

-

Lipid Peroxidation: this compound affects lipid peroxidation, quantified by thiobarbituric acid reactive substances (TBARS) .

-

Antioxidant Enzymes: It modulates antioxidant enzymatic defense mechanisms within cells .

特性

CAS番号 |

392-74-5 |

|---|---|

分子式 |

C5H10NS2- |

分子量 |

148.3 g/mol |

IUPAC名 |

N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

InChIキー |

LMBWSYZSUOEYSN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=S)[S-] |

正規SMILES |

CCN(CC)C(=S)[S-] |

Key on ui other cas no. |

392-74-5 |

同義語 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。